![molecular formula C14H12O4 B14289008 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol CAS No. 97612-27-6](/img/structure/B14289008.png)
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a hydroxyphenyl group attached to an ethenyl group, which is further connected to a benzene ring substituted with three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 1,2,4-benzenetriol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 1,2,4-benzenetriol in the presence of a base such as sodium hydroxide. This reaction forms the ethenyl linkage between the two aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation for purification.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2,4-triol.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, modulating their activity. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects. The ethenyl group may also participate in interactions with cellular components, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: A stilbene compound with similar antioxidant properties.
Quercetin: A flavonoid with multiple hydroxyl groups and known for its anti-inflammatory effects.
Catechol: A simple phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is unique due to its specific arrangement of hydroxyl groups and the presence of an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97612-27-6 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
6-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H |
Clé InChI |
WREAQMXXCUARJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


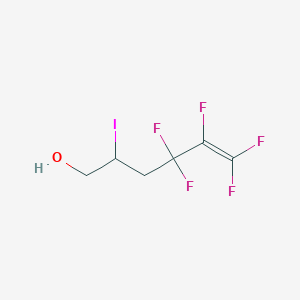
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
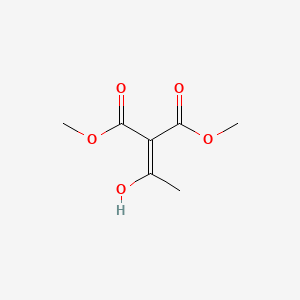
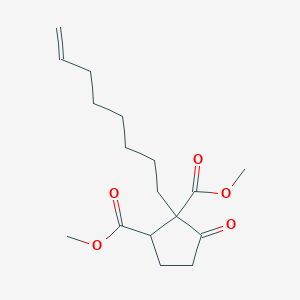


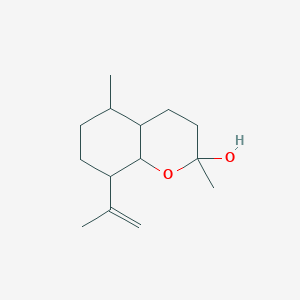

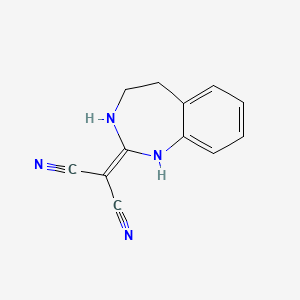
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)

